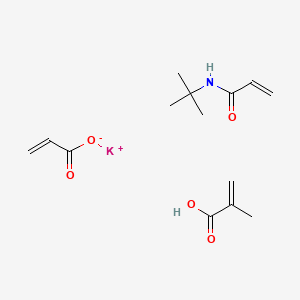
potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with N-(1,1-dimethylethyl)-2-propenamide and 2-propenoic acid, potassium salt is a complex polymer used in various industrial and scientific applications. This compound is known for its unique properties, which make it suitable for use in a wide range of fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with N-(1,1-dimethylethyl)-2-propenamide and 2-propenoic acid, potassium salt typically involves the polymerization of 2-propenoic acid, 2-methyl- with N-(1,1-dimethylethyl)-2-propenamide and 2-propenoic acid in the presence of potassium salt. The reaction conditions often include the use of radical initiators and controlled temperature settings to ensure the proper formation of the polymer chain.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. These processes are carried out in reactors where the monomers are mixed with initiators and other necessary reagents. The reaction is carefully monitored and controlled to achieve the desired molecular weight and polymer properties. The final product is then purified and processed into various forms for different applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with N-(1,1-dimethylethyl)-2-propenamide and 2-propenoic acid, potassium salt undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites.
Substitution: Various substitution reactions can occur, particularly at the functional groups present in the polymer chain.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, polymer with N-(1,1-dimethylethyl)-2-propenamide and 2-propenoic acid, potassium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biological applications, the polymer can interact with cellular components, facilitating drug delivery or tissue regeneration. The specific pathways involved depend on the functional groups present in the polymer and the nature of the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, butyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and butyl 2-propenoate
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with N-(1,1-dimethylethyl)-2-propenamide and 2-propenoic acid, potassium salt is unique due to its specific combination of monomers and the presence of potassium salt. This combination imparts unique properties such as enhanced chemical resistance, mechanical strength, and biocompatibility, making it suitable for specialized applications in various fields.
Properties
CAS No. |
154301-52-7 |
|---|---|
Molecular Formula |
C14H22KNO5 |
Molecular Weight |
323.43 g/mol |
IUPAC Name |
potassium;N-tert-butylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enoate |
InChI |
InChI=1S/C7H13NO.C4H6O2.C3H4O2.K/c1-5-6(9)8-7(2,3)4;1-3(2)4(5)6;1-2-3(4)5;/h5H,1H2,2-4H3,(H,8,9);1H2,2H3,(H,5,6);2H,1H2,(H,4,5);/q;;;+1/p-1 |
InChI Key |
CBSCBHYCRYJIGG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)O.CC(C)(C)NC(=O)C=C.C=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



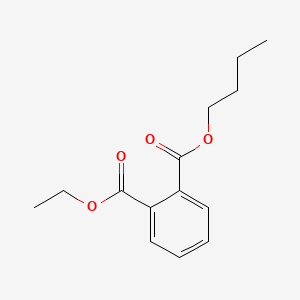
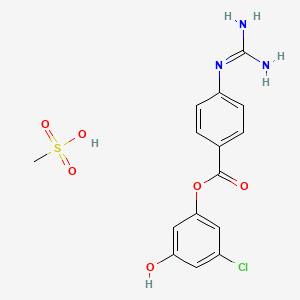
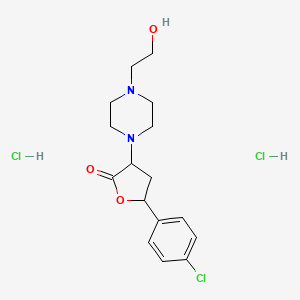
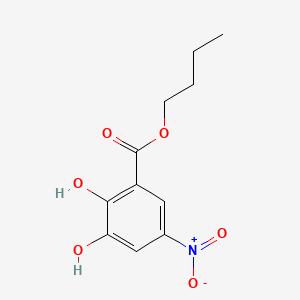
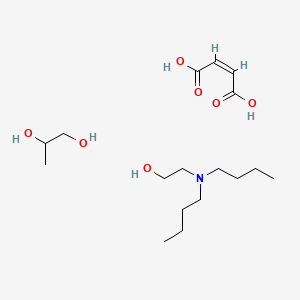



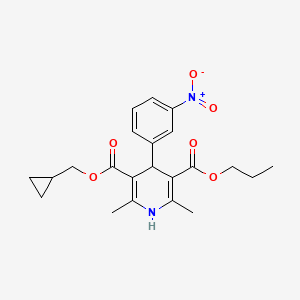
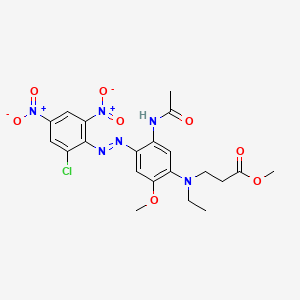
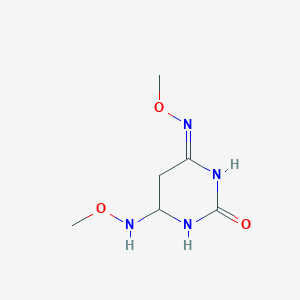
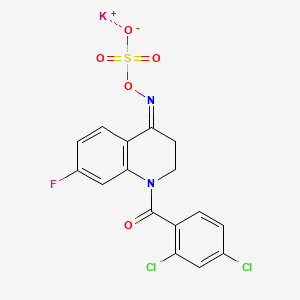
![N-(Isopropyl)-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine](/img/structure/B12699173.png)
